molecular formula C14H14N2O3S B13635820 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid

2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B13635820
M. Wt: 290.34 g/mol
InChI Key: OXSIGZXEVCVMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiazolidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and thiazolidine moieties endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid typically involves the condensation of 6-methoxyquinoline-2-carbaldehyde with thiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.

    Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the thiazolidine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylate: An ester derivative of the compound.

    2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxaldehyde: An aldehyde derivative with different reactivity.

Uniqueness

2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid is unique due to its combination of quinoline and thiazolidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18)

InChI Key

OXSIGZXEVCVMHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.